Lipophilicity Differentiation: XlogP –0.8 for 2098136‑18‑4 vs. LogP +1.36 for the 3‑Trifluoromethyl Analog and LogP +0.34 for the Des‑Pyrazine Analog
The target compound exhibits a predicted XlogP of –0.8 [1]. This value is 2.16 log units lower than the experimental/calculated LogP of the closest 3‑trifluoromethyl analog (1‑(2‑fluoroethyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl)methanol, which displays a LogP of +1.3637 , and 1.14 log units lower than the des‑pyrazine analog [1‑(2‑fluoroethyl)‑1H‑pyrazol‑4‑yl]methanol (LogP +0.3449) . The large negative XlogP of the target indicates markedly higher hydrophilicity, which can translate into improved aqueous solubility and reduced non‑specific protein binding.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XlogP –0.8 |
| Comparator Or Baseline | 1) 3‑CF₃ analog LogP +1.3637; 2) des‑pyrazine analog LogP +0.3449 |
| Quantified Difference | ΔlogP = –2.16 (vs. CF₃ analog); ΔlogP = –1.14 (vs. des‑pyrazine analog) |
| Conditions | Predicted XlogP (target) vs. experimental/calculated LogP (comparators); data sourced from vendor QC entries. |
Why This Matters
LogP drives pharmacokinetic behavior and assay compatibility; the >2‑unit difference relative to the 3‑CF₃ analog means that substituting the target with the CF₃ analog would drastically alter solubility, membrane permeability, and likely in‑cell activity, undermining SAR studies.
- [1] Chem960. 2098136-18-4; ((1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol). https://m.chem960.com/p/2098136-18-4 (accessed 2026‑04‑28). View Source
